molecular formula C6H4Cl2N4 B2507343 4,6-Dichloro-2-methyl-2h-pyrazolo[3,4-d]pyrimidine CAS No. 959432-77-0

4,6-Dichloro-2-methyl-2h-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2507343
CAS No.: 959432-77-0
M. Wt: 203.03
InChI Key: QLHBOALBAOKBJV-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-methyl-2h-pyrazolo[3,4-d]pyrimidine is a useful research compound. Its molecular formula is C6H4Cl2N4 and its molecular weight is 203.03. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Characterization

  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, a derivative of 4,6-Dichloro-2-methyl-2h-pyrazolo[3,4-d]pyrimidine, has been synthesized as an intermediate for various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines with potential pharmacological properties (Ogurtsov & Rakitin, 2021).

Synthesis of Derivatives

  • Nucleophilic substitution of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine produced 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, demonstrating the chemical flexibility of the compound (Ogurtsov & Rakitin, 2021).

Synthesis of Pyrimidine-based Derivatives

  • Research on pyrimidine, an essential component of nucleic acids, includes its application in AIDS chemotherapy. The synthesis of pyrazole-based pyrimidine scaffolds highlights the significance of pyrimidine in drug design (Ajani et al., 2019).

Synthesis of Tricyclic Heteroaromatic Systems

  • Studies on tricyclic heteroaromatic systems containing bridgehead nitrogen atoms, including [1,2,4]Triazolo[3′,4′ : 3,2]pyrazolo[3,4-d]pyrimidines, further explore the chemical diversity and potential applications of this compound (Golec, Scrowston, & Dunleavy, 1992).

Synthesis of Anticancer and Anti-5-lipoxygenase Agents

  • Synthesis of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents demonstrates the compound's potential in therapeutic applications (Rahmouni et al., 2016).

Development of Nucleoside Analogues

  • The compound has been used in the development of nucleoside analogues, offering new synthetic routes to inosine, guanosine, adenosine, and isoguanosine analogs (Cottam, Revankar, & Robins, 1983).

Antibacterial Applications

  • Synthesis and in vitro evaluation of 6-substituted 4-amino-pyrazolo[3,4-d]pyrimidine derivatives reveal their potential as antibacterial agents against various pathogens (Beyzaei et al., 2017).

Future Directions

The future directions in the research of pyrimidines, including 4,6-Dichloro-2-methyl-2h-pyrazolo[3,4-d]pyrimidine, involve the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Mechanism of Action

Properties

IUPAC Name

4,6-dichloro-2-methylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N4/c1-12-2-3-4(7)9-6(8)10-5(3)11-12/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLHBOALBAOKBJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=N1)N=C(N=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959432-77-0
Record name CHEMHERE CHEM94590
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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